5-Bromo-N-phenylnicotinamide
Descripción
Significance of Pyridine (B92270) Carboxamide Scaffolds in Pharmaceutical Research
The pyridine carboxamide scaffold is a privileged structure in pharmaceutical research, found in a multitude of clinically approved drugs. rsc.org This nitrogen-containing heterocyclic motif is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org Its prevalence stems from its ability to form favorable interactions with biological targets, such as hydrogen bonding and π-π stacking. vulcanchem.com The pyridine ring is an attractive carrier for various functional groups, and its derivatives have been explored for a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. rsc.orgontosight.aiijnrd.org The adaptability of the pyridine nucleus as a starting material for structural modifications makes it a cornerstone in the discovery of novel drugs. enpress-publisher.com For instance, pyridine carboxamide derivatives have been identified as promising hits in screens against Mycobacterium tuberculosis. nih.gov
Overview of Halogenated Nicotinamide (B372718) Analogues and their Relevance in Drug Discovery
The introduction of halogen atoms, such as bromine, into the nicotinamide scaffold can significantly modulate the physicochemical and biological properties of the resulting analogues. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov These modifications are a common strategy in drug discovery to optimize lead compounds. For example, the incorporation of a bromine atom at the 5-position of the nicotinamide ring, as seen in 5-bromonicotinamide (B182952), can alter its electronic properties and potential interactions with biological targets. nih.gov Halogenated nicotinamide analogues are being investigated for their potential in various therapeutic areas, including as enzyme inhibitors and as components of more complex drug candidates. syninnova.comresearchgate.net The strategic placement of halogens can lead to enhanced potency and improved pharmacokinetic profiles. nih.gov
Chemical Compound: 5-Bromo-N-phenylnicotinamide
The following sections will focus specifically on the chemical compound this compound.
Chemical Structure and Properties
This compound is a derivative of nicotinamide characterized by a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the amide nitrogen.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 313562-28-6 |
| Molecular Formula | C₁₂H₉BrN₂O |
| Molecular Weight | 277.12 g/mol |
| Purity | 98% |
| InChI Key | OLCNIPQERCZMGP-UHFFFAOYSA-N |
| Data sourced from Sigma-Aldrich. |
Synthesis and Characterization
The synthesis of this compound and related structures typically involves the coupling of a brominated nicotinic acid derivative with an aniline (B41778). A common synthetic route involves the reaction of 5-bromonicotinic acid with an aniline in the presence of a coupling agent. For instance, the synthesis of a related compound, 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide, is achieved by reacting 5-bromonicotinic acid with 4-(trifluoromethoxy)aniline (B150132) using coupling agents like HATU or EDCI. vulcanchem.com
Characterization of these compounds is routinely performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure. For example, in related nicotinamide derivatives, ¹H NMR and High-Resolution Mass Spectrometry (HRMS) are used to verify the final product. oncotarget.com
Research Applications
While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs suggest potential areas of investigation. Nicotinamide derivatives are widely studied in medicinal chemistry and other scientific fields.
Medicinal Chemistry: As a nicotinamide derivative, this compound could be explored for various therapeutic activities. The presence of the N-phenylnicotinamide core is found in molecules with molluscicidal activity. chemsrc.com Furthermore, derivatives of nicotinamide have been investigated for their roles as enzyme inhibitors, with some showing potential as anticancer and anti-inflammatory agents. ontosight.aiontosight.ai The 5-bromo substitution is a feature in compounds that have been investigated as intermediates in the synthesis of potent enzyme inhibitors. syninnova.com
Agrochemical Research: Pyridine carboxamide structures are also prevalent in agrochemicals, including insecticides and fungicides. enpress-publisher.comsioc-journal.cn Therefore, this compound could serve as a scaffold for the development of new crop protection agents.
Material Science: The aromatic and heterocyclic nature of the compound suggests potential applications in material science, possibly as a building block for functional organic materials. ambeed.com
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-bromo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNIPQERCZMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401452 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313562-28-6 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Profiles of 5 Bromo N Phenylnicotinamide Analogs in Preclinical Contexts
Anticancer and Antiproliferative Activities
In Vitro Cytostatic and Apoptosis Induction Studies on Cancer Cell Lines
Analogs of 5-Bromo-N-phenylnicotinamide have demonstrated significant cytostatic and apoptosis-inducing effects across a variety of cancer cell lines. For instance, a novel nicotinamide (B372718) analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), exhibited remarkable cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.19 ± 0.01 µM and 1.18 ± 0.01 µM, respectively. nih.gov These values indicate higher potency compared to the standard drug Sorafenib (B1663141). nih.gov Notably, BHEPN showed selectivity towards cancer cells, with a higher IC50 value of 4.11 ± 0 µM against non-cancerous Vero cells. nih.gov
Further studies revealed that BHEPN induces cell cycle arrest at the G1/S phase in HepG2 cells and significantly increases the incidence of both early and late apoptosis. nih.gov The percentage of apoptotic cells rose from 1.6% in control cells to 30.13% in treated cells, with necrosis also increasing to 13.39%. nih.gov Similarly, another bromo-substituted compound showed notable cytotoxic activity against HeLa (cervical cancer) and LS174T (colon cancer) cell lines, with IC50 values of 36.03 ± 10.15 µM and 48.03 ± 3.92 µM, respectively. researchgate.net This compound displayed the highest selectivity towards HeLa cells when compared to the normal MRC-5 cell line. researchgate.net
Other related structures, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, have also been investigated. One such compound, 3s, inhibited the proliferation of A549 (non-small cell lung cancer) cells and was found to induce apoptosis while blocking autophagy. nih.gov In a different study, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 cancer cell lines. mdpi.com Compound 4i, with a 2,6-dimethyl substitution, showed the most significant anticancer activity, particularly against SNB-75 (CNS cancer), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer) cell lines. mdpi.com
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | HepG2 | 0.19 ± 0.01 | nih.gov |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | MCF-7 | 1.18 ± 0.01 | nih.gov |
| 5-Bromo substituted nicotinamide analog | HeLa | 36.03 ± 10.15 | researchgate.net |
| 5-Bromo substituted nicotinamide analog | LS174T | 48.03 ± 3.92 | researchgate.net |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) | A549 | Not specified | nih.gov |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 | PGI: 38.94% | mdpi.com |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 | PGI: 30.14% | mdpi.com |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | CCRF-CEM | PGI: 26.92% | mdpi.com |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | EKVX | PGI: 26.61% | mdpi.com |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | OVCAR-5 | PGI: 23.12% | mdpi.com |
Inhibition of Key Cancer-Related Enzymes (e.g., Kinases like ABL1, VEGFR-2, DHFR, TS)
The anticancer activity of this compound analogs is often attributed to their ability to inhibit key enzymes involved in cancer progression. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a prominent target. For example, the compound BHEPN was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.320 ± 0.012 µM. nih.gov Molecular docking studies have further supported the strong interaction between such analogs and the VEGFR-2 kinase. researchgate.net Another study synthesized a series of 1,3,5‐trisubstituted‐1H‐pyrazolo[3,4‐d]thiazole derivatives, with compound 6b showing potent anticancer activity linked to VEGFR-2 inhibition. researchgate.net Similarly, a new nicotinamide derivative, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazone)ethyl)phenyl)nicotinamide, was specifically designed as a VEGFR-2 inhibitor. researchgate.net
Beyond VEGFR-2, other kinases are also targeted. For instance, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were developed as novel inhibitors of UNC51-like kinase 1 (ULK1), an enzyme involved in autophagy, a process that can promote cancer cell survival. nih.gov
Furthermore, analogs have shown inhibitory activity against Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), two crucial enzymes in nucleotide synthesis. tandfonline.com A series of novel Glu-based pyrazolo[3,4-d]pyrimidine analogues were designed as dual inhibitors of DHFR and TS. tandfonline.comresearchgate.net One of the most active derivatives, 6i, which features an N1-p-bromophenyl group, exhibited potent inhibition of both DHFR (IC50 = 2.41 µM) and TS (IC50 = 8.88 µM). tandfonline.com Thymidylate synthase itself can be targeted, as it catalyzes the dehalogenation of compounds like 5-bromo-2'-deoxyuridylate (BrdUMP). nih.gov
Table 2: Inhibition of Cancer-Related Enzymes by this compound Analogs
| Compound/Analog Type | Target Enzyme | IC50 Value (µM) | Reference |
| (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN) | VEGFR-2 | 0.320 ± 0.012 | nih.gov |
| 1,3,5‐trisubstituted‐1H‐pyrazolo[3,4‐d]thiazole derivative (6b) | VEGFR-2 | Not specified | researchgate.net |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (3s) | ULK1 | Not specified | nih.gov |
| Glu-based pyrazolo[3,4-d]pyrimidine analogue (6i) | DHFR | 2.41 | tandfonline.com |
| Glu-based pyrazolo[3,4-d]pyrimidine analogue (6i) | TS | 8.88 | tandfonline.com |
Antimicrobial and Antifungal Potentials
Antibacterial Efficacy and Biofilm Inhibition
Derivatives of this compound have demonstrated notable antibacterial properties. The inclusion of a bromine atom at the 5-position of the pyridine (B92270) ring is a common feature in analogs with antimicrobial activity. For instance, the replacement of a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group enhanced antimicrobial activity against all tested bacteria. turkjps.org
In addition to direct antibacterial action, these compounds have shown efficacy in inhibiting biofilm formation, a key virulence factor in many bacterial infections. mdpi.comchiet.edu.eg Coumarin derivatives, some of which are structurally related to nicotinamides, have been shown to possess broad-spectrum antibiofilm activity. chiet.edu.eg For example, 3-amidocoumarins with bromo substitution have shown enhanced biofilm inhibitory properties against Pseudomonas aeruginosa, with some compounds achieving 50-72% inhibition. mdpi.com The inhibition of quorum sensing, a bacterial communication system that regulates biofilm formation, is a potential mechanism of action. nih.gov
Antifungal Properties of Nicotinamide Derivatives
Nicotinamide derivatives have garnered attention for their fungicidal activity. nih.gov Several studies have highlighted the potential of these compounds against various fungal pathogens. For example, quaternized nicotinamide derivatives have been screened for antifungal activity against Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina, and Sclerotinia sclerotiorum. nih.gov Some of these compounds showed strong inhibition of mycelial growth even at low concentrations. nih.gov
In a study focused on pyrimidine (B1678525) derivatives containing an amide moiety, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited high antifungal activity against Phomopsis sp., with a 100% inhibition rate. nih.gov Notably, compound 5o had an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. nih.gov Other studies have also reported the antifungal activity of nicotinamide derivatives against pathogens like Aspergillus Niger and Candida albicans. scholarsresearchlibrary.com
Table 3: Antifungal Activity of Nicotinamide Derivatives
| Compound | Fungal Species | Activity Metric | Result | Reference |
| Quaternized nicotinamide derivatives | Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina, Sclerotinia sclerotiorum | Mycelial growth inhibition | Strong inhibition | nih.gov |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | Inhibition Rate | 100% | nih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | Inhibition Rate | 100% | nih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 | 10.5 µg/ml | nih.gov |
Anti-inflammatory and Antioxidant Properties
Research has indicated that this compound and its analogs possess anti-inflammatory and antioxidant properties. ontosight.aiontosight.ai The antioxidant potential of these compounds has been evaluated through various in vitro assays, including radical scavenging and reducing power assays. who.intrsc.org
One study on monosubstituted chalcone (B49325) derivatives, which share some structural similarities with the phenylamide portion of the target compound, found that bromo derivatives exhibited significant antioxidant activity. who.int The position of the bromo substituent was shown to influence the antioxidant profile. who.int In another study, phenethyl-5-bromopyridyl thiourea (B124793) compounds demonstrated potent antioxidant activity by inhibiting oxidation in human T-cells and B-cells. nih.gov
The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX). nih.gov While direct studies on this compound are limited, related N-phenylnicotinamide series have been investigated as COX inhibitors. core.ac.uk It has been observed that electron-withdrawing groups, such as halogens, on the para position of the phenyl ring of N-arylnicotinamides can increase their inhibitory activity. core.ac.uk
Other Investigated Biological Effects (e.g., Enzyme Inhibition, Sedative-like activities in specific derivatives)
Beyond their primary therapeutic applications, analogs of this compound have been explored for a range of other biological activities in preclinical settings. These investigations have primarily centered on their potential as enzyme inhibitors across various classes, including kinases and hydrolases. Additionally, the broader class of nicotinamides and related heterocyclic compounds are often evaluated for their effects on the central nervous system (CNS), although specific data on the sedative-like properties of this compound derivatives are limited.
The structural framework of nicotinamide is a key feature in many endogenous molecules and pharmacophores, making its derivatives prime candidates for enzyme inhibition studies. Research has revealed that analogs of this compound can selectively target and inhibit several key enzymes implicated in disease, particularly in oncology.
Kinase Inhibition
Protein kinases are a major focus of drug discovery, and various nicotinamide analogs have demonstrated potent inhibitory activity against them.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a process vital for tumor growth. nih.gov Several studies have synthesized and tested nicotinamide derivatives as VEGFR-2 inhibitors. One study reported a series of nicotinamide-based compounds, with the most potent, compound 6 , showing a VEGFR-2 inhibitory concentration (IC50) of 60.83 nM. nih.gov Another investigation of new nicotinamide derivatives identified compound 8 as a potent VEGFR-2 inhibitor with an IC50 value of 77.02 nM, comparable to the standard drug sorafenib (IC50 = 53.65 nM). plos.org Further research on nicotinamide–thiadiazol hybrids identified compound 7a as a highly effective VEGFR-2 inhibitor with an IC50 of 0.095 µM. mdpi.com These findings underscore the potential of the nicotinamide scaffold in developing anti-angiogenic agents. nih.govnih.govplos.orgmdpi.com
ALK-2 Inhibition: Activating mutations in the Activin A receptor, type I (ALK-2), a type I BMP receptor, are linked to the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP). anu.edu.auslideshare.net Consequently, there is a significant effort to develop selective ALK-2 inhibitors. Patents describe aminopyridine derivatives, including 2-amino-5-bromo-N-substituted-nicotinamides, as selective inhibitors of ALK-2, highlighting their potential for treating conditions driven by excessive BMP signaling. anu.edu.auslideshare.net
BCR-ABL1 Inhibition: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives Chronic Myelogenous Leukemia (CML). drugbank.com Analogs of the drug ponatinib (B1185), where the central benzamide (B126) moiety is replaced with a nicotinamide, have been developed. slideshare.net One such analog, HSN748 , retains potent activity against ABL1 kinase but shows an altered selectivity profile compared to ponatinib, losing activity against c-Src. slideshare.net The discovery of asciminib, an allosteric inhibitor that binds to the myristate pocket of BCR-ABL1, involved the synthesis of various N-(4-(trifluoromethoxy)phenyl)nicotinamide analogs. drugbank.com
Other Kinase Inhibition: Nicotinamide analogs have shown a broad range of kinase inhibition. Ponatinib nicotinamide analogs are potent inhibitors of MNK1 and 2, kinases that are not strongly inhibited by ponatinib itself. slideshare.net In another study, isonicotinamide (B137802) derivatives were identified as lead compounds for inhibiting Death-Associated Protein Kinase 1 (DAPK1), with compound 4q showing an IC50 value of 1.09 µM. nih.gov
| Compound/Analog Class | Target Enzyme | Reported Activity | Source |
|---|---|---|---|
| Nicotinamide derivative (Compound 6) | VEGFR-2 | IC50 = 60.83 nM | nih.gov |
| Nicotinamide derivative (Compound 8) | VEGFR-2 | IC50 = 77.02 nM | plos.org |
| Nicotinamide–thiadiazol hybrid (7a) | VEGFR-2 | IC50 = 0.095 µM | mdpi.com |
| 2-Amino-5-bromo-nicotinamide derivatives | ALK-2 | Selective Inhibition | anu.edu.auslideshare.net |
| Nicotinamide-Ponatinib Analog (HSN748) | ABL1, FLT3, RET, PDGFRα/β, MNK1/2 | Potent Inhibition | slideshare.net |
| Isonicotinamide derivative (4q) | DAPK1 | IC50 = 1.09 µM | nih.gov |
| N-phenyl-nicotinamide derivative | COX-1 | IC50 = 0.68 µM | ekb.eg |
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. Inhibiting this enzyme is a therapeutic strategy for treating peptic ulcers and other related conditions.
Bromo-Aryl Derivatives: Studies on 5-bromo-2-aryl benzimidazole (B57391) derivatives revealed their potential as urease inhibitors. These compounds, while not nicotinamides, share the bromo-aryl feature. They displayed a wide range of potency, with IC50 values from 8.15 µM to 354.67 µM, and several derivatives were more potent than the standard inhibitor thiourea (IC50 = 21.25 µM). ijpbs.com
Nicotinamide and Propionamide Analogs: The substitution pattern on N-phenylpropionamide and related structures significantly influences urease inhibitory activity. A study on pyridylpiperazine hybrid derivatives found that substitution of a bromine atom at the meta-position of the aryl group resulted in an IC50 value of 5.24 µM. mhmedical.comrrpharmacology.ru In contrast, substitution at the ortho-position gave an IC50 of 4.47 µM. mhmedical.comrrpharmacology.ru
| Compound/Analog Class | Target Enzyme | Reported Activity (IC50) | Source |
|---|---|---|---|
| 5-Bromo-2-aryl benzimidazole (Compound 22) | Urease | 8.15 ± 0.03 µM | ijpbs.com |
| 5-Bromo-2-aryl benzimidazole (Compound 8) | Urease | 10.57 ± 0.12 µM | ijpbs.com |
| N-Arylpropionamide (meta-Bromo sub.) | Urease | 5.24 ± 0.45 µM | mhmedical.comrrpharmacology.ru |
| N-Arylpropionamide (ortho-Bromo sub.) | Urease | 4.47 ± 0.44 µM | mhmedical.comrrpharmacology.ru |
Other Enzyme Inhibition
Nicotinamide Phosphoribosyltransferase (Nampt): Analogs of a potent cytotoxic agent, which contains a 4-amino-N-(3-pyridylmethyl)benzamide core, were optimized as inhibitors of Nampt. The best compounds achieved subnanomolar inhibition of the enzyme.
Nicotinamidase: This enzyme cleaves nicotinamide. 5-bromo-nicotinaldehyde was found to be a competitive inhibitor of nicotinamidase with a Ki value of 0.72 µM.
Cyclooxygenase-1 (COX-1): A series of N-phenyl-nicotinamide derivatives were prepared as selective inhibitors of COX-1. The most potent compound, featuring chloro and hydroxyl substituents on the pyridine ring, had an IC50 of 0.68 µM for COX-1 with high selectivity over COX-2 (IC50 > 100 µM). ekb.eg
The evaluation of novel chemical entities for their effects on the central nervous system is a standard part of preclinical development. This includes screening for sedative-hypnotic properties, often assessed through behavioral models in rodents, such as open-field tests for locomotor activity and potentiation of sleep induced by agents like pentobarbital. drugbank.com
While various heterocyclic compounds, such as those based on isatin, have been synthesized and evaluated for sedative-hypnotic and anxiolytic activities, specific preclinical data focusing on the sedative-like effects of this compound and its direct analogs are not extensively reported in the reviewed scientific literature. Some patent literature mentions Phenyl-benzamide and N-Phenyl-nicotinamide derivatives in the context of treating CNS disorders, but does not provide specific data on sedative or hypnotic outcomes. Research on other nicotinic acid derivatives has focused on antiamnestic (memory-enhancing) effects rather than sedative properties. Therefore, while the broader class of nitrogen-containing heterocycles is of significant interest in neuropharmacology, a definitive profile of the sedative-like activities specifically for this compound analogs remains to be fully characterized in published studies.
Molecular Mechanisms and Target Interactions
Elucidation of Molecular Targets for 5-Bromo-Nicotinamide Derivatives
The specificity of 5-bromo-nicotinamide derivatives allows them to interact with a range of biological molecules, including enzymes and receptors, initiating a cascade of cellular events.
The interaction between 5-bromo-nicotinamide derivatives and the active sites of enzymes is a key aspect of their mechanism of action. The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org These derivatives can act as inhibitors or modulators by binding to these active sites. evitachem.com For instance, some derivatives have been investigated for their potential to inhibit nicotinamidases, which are enzymes that hydrolyze nicotinamide (B372718). evitachem.com
The binding process is often facilitated by the structural features of the nicotinamide core. The amide group can form hydrogen bonds, while the pyridine (B92270) ring's aromatic nature contributes to stability and electronic properties. evitachem.com The bromine atom at the 5-position can enhance the electrophilicity of the compound, potentially making it more reactive. evitachem.com In some cases, a pyrimidin-5-yl group at the C5 position is thought to enhance π-π stacking with aromatic residues within the enzyme's active site. vulcanchem.com
Studies on nicotinamidases from various organisms have shown that these enzymes are generally efficient catalysts. nih.gov A conserved catalytic cysteine residue in the active site is believed to react with the substrate. nih.gov The binding of inhibitors can mimic this interaction. For example, nicotinaldehyde, a potent competitive inhibitor, is thought to form a thiohemiacetal complex with the catalytic cysteine, which is stabilized by an oxyanion hole in the active site. nih.gov This provides a model for how 5-bromo-nicotinamide derivatives might interact with and inhibit such enzymes.
Molecular docking simulations have been employed to predict the binding affinity and interactions of nicotinamide derivatives with various protein targets. uobaghdad.edu.iq These computational studies help to visualize how the ligand fits into the active site and which amino acid residues are involved in the binding, often through hydrogen bonds and hydrophobic interactions. uobaghdad.edu.iqresearchgate.net
Ligand-receptor binding is a fundamental process in which a ligand, such as a 5-bromo-nicotinamide derivative, binds to a receptor protein, often altering its three-dimensional shape and functional state. wikipedia.org This interaction is characterized by its binding affinity, which reflects the strength of the attractive forces between the ligand and the receptor. wikipedia.org Receptor binding assays are biochemical techniques used to measure these interactions, providing crucial information on the affinity and specificity of the ligand. numberanalytics.com
The structural characteristics of 5-bromo-nicotinamide derivatives play a significant role in their binding to receptors. The nicotinamide backbone, combined with various substitutions, can influence the molecule's ability to interact with specific biological targets. ontosight.aiontosight.ai For example, the presence of a bromine atom and other functional groups can confer unique properties, such as enhanced affinity for certain receptors. ontosight.ai
In the context of drug discovery, understanding the structure-activity relationship (SAR) is crucial. SAR studies on nicotinamide derivatives have helped to refine pharmacophore models, which describe the essential structural features required for binding to a specific receptor. acs.org These models, in turn, are used to predict the binding modes of new ligands. acs.org For instance, studies on multivalent ligands—molecules with multiple binding elements—have shown that the architecture of the ligand, including the scaffold shape, size, and valency, can significantly influence its interaction with receptors. ualberta.ca This can determine whether a ligand acts as an inhibitor or mediates receptor clustering. ualberta.ca
Computational methods, such as molecular docking, are also valuable tools in ligand-receptor binding analysis. researchgate.net These simulations can predict how a ligand interacts with the binding site of a receptor, providing insights into the molecular basis of its activity. researchgate.net
Enzyme Active Site Binding Mechanisms
Modulation of Cellular Pathways
By interacting with specific molecular targets, 5-bromo-nicotinamide derivatives can modulate various cellular pathways, leading to changes in cell behavior, such as proliferation, cell cycle progression, and apoptosis.
Smad2/3 Phosphorylation: The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in regulating cell growth, differentiation, and apoptosis. A key step in this pathway is the phosphorylation of Smad2 and Smad3 proteins by activated TGF-β receptors. nih.govelifesciences.org This phosphorylation allows the Smad proteins to translocate to the nucleus and regulate the transcription of target genes. nih.gov Some nicotinamide derivatives have been shown to interfere with this process. For example, certain compounds can inhibit the phosphorylation of Smad2/3, thereby suppressing the downstream signaling cascade. mdpi.com This inhibitory effect can be crucial in contexts where the TGF-β pathway is dysregulated, such as in certain cancers. mdpi.com Studies have shown that inhibiting Smad2/3 phosphorylation can prevent the nuclear translocation of these proteins and block the activation of genes that negatively regulate the cell cycle. nih.gov
HIF-1 Pathway: The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. nih.gov HIF-1 is a transcription factor composed of HIF-1α and HIF-1β subunits. mdpi.com Under hypoxic conditions, HIF-1α is stabilized and dimerizes with HIF-1β, leading to the transcription of genes involved in angiogenesis, cell proliferation, and survival. nih.gov Overexpression of HIF-1α is common in various cancers and is associated with tumor progression. frontiersin.org
Several inhibitors have been developed to target the HIF-1 pathway at different levels, including inhibiting HIF-1α protein synthesis, stability, and transactivation. thno.org Some nicotinamide derivatives have been investigated as potential HIF-1 inhibitors. scbt.com These compounds can disrupt the HIF-1 signaling cascade by interfering with the interaction between HIF-1α and its regulatory proteins or by modulating the recruitment of coactivators. scbt.com The inhibition of the HIF-1 pathway can lead to decreased expression of its target genes, ultimately hindering the adaptation of cancer cells to hypoxic conditions and promoting cell death. thno.org
| Pathway | Key Proteins | Effect of Inhibition |
| TGF-β/Smad | Smad2, Smad3 | Blocks nuclear translocation of Smad proteins, suppresses target gene activation. nih.gov |
| HIF-1 | HIF-1α | Reduces expression of hypoxia-response genes, hinders tumor adaptation and survival. nih.govthno.org |
The ability to control the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anti-cancer agents. mdpi.com Research has shown that certain 5-bromo-nicotinamide derivatives can perturb the cell cycle and trigger apoptosis in cancer cells.
Cell Cycle Perturbations: The cell cycle is a series of events that leads to cell division and replication. nih.gov Dysregulation of the cell cycle is a fundamental aspect of cancer. Some bromo-substituted compounds have been shown to cause cell cycle arrest at specific checkpoints, such as the G2/M phase. researchgate.net For example, one bromo-derivative of benzimidazole (B57391) was found to induce G2/M arrest in human cancer cells, suggesting its potential as a therapeutic agent. researchgate.net This arrest prevents the cells from entering mitosis and proliferating. In some cases, treatment with these compounds can lead to an increase in the sub-G1 cell population, which is indicative of apoptosis. mdpi.com
Apoptosis Induction: Apoptosis is a natural and essential process for removing damaged or unwanted cells. mdpi.com Many cancer cells evade apoptosis, allowing for uncontrolled growth. mdpi.com Certain nicotinamide analogues and bromo-substituted compounds have demonstrated the ability to induce apoptosis in cancer cell lines. mdpi.comnih.gov The mechanism of apoptosis induction can involve multiple pathways. One common pathway is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. mdpi.com This family includes pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. mdpi.com An increase in the Bax/Bcl-2 ratio can trigger the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com
Studies have shown that some bromo-derivatives can significantly increase the levels of active caspase-3 and caspase-9, key executioner and initiator caspases, respectively. mdpi.com This is often accompanied by an upregulation of Bax and a downregulation of Bcl-2, shifting the balance towards cell death. mdpi.comvietnamjournal.ru For example, a novel nicotinamide analogue, BHEPN, was found to increase the incidence of both early and late apoptosis in HepG2 cancer cells. nih.gov
| Cellular Process | Key Markers/Events | Effect of 5-Bromo-Nicotinamide Derivatives |
| Cell Cycle | G2/M arrest, Sub-G1 population | Can cause arrest at specific checkpoints, preventing proliferation. mdpi.comresearchgate.net |
| Apoptosis | Caspase-3/9 activation, Bax/Bcl-2 ratio | Can induce programmed cell death by activating caspases and modulating Bcl-2 family proteins. mdpi.comnih.gov |
Structure Activity Relationship Sar Studies of 5 Bromo N Phenylnicotinamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 5-Bromo-N-phenylnicotinamide derivatives can be significantly altered by modifying various substituents on both the phenyl and nicotinamide (B372718) rings.
Substituents on the N-phenyl ring play a crucial role in modulating the biological activity of this compound derivatives. The nature, position, and size of these substituents can influence the compound's potency and selectivity.
Research on related nicotinamide derivatives has shown that the introduction of different groups on the phenyl ring can lead to varied biological outcomes. For instance, in a series of nicotinamide derivatives studied as Hepatitis C Virus (HCV) NS5B polymerase inhibitors, difluorination of the phenyl ring resulted in a significant improvement in potency. nih.gov Specifically, a 2-methyl-3,5-difluoro derivative demonstrated a six-fold increase in potency compared to the unsubstituted analog. nih.gov This highlights the favorable impact of specific halogenation patterns on the phenyl ring.
The nature of the linker between the nicotinamide core and the phenyl ring, or additional aromatic systems, also affects activity. In the context of developing inhibitors for enzymes like cyclooxygenase (COX), the presence and nature of linker groups are important. While not directly about this compound, studies on related structures emphasize the importance of the spatial arrangement and connectivity of aromatic moieties. uniba.it
The following table summarizes the impact of various phenyl ring substituents on the activity of nicotinamide derivatives, based on findings from related compound series.
| Substituent/Modification | Effect on Biological Activity | Reference Compound Example |
| Difluorination (3,5-difluoro) | Significant increase in potency | 2-methyl-3,5-difluoro analogue |
| Monofluorination | Less potent than difluorinated analogues | Monofluorinated nicotinic analogues |
| Polar Substituents | Generally leads to lesser potency | Nicotinic analogues with polar groups |
| Bulky Groups | Can lead to a loss of potency | Phenyl-substituted analogues |
Modifications to the nicotinamide ring itself, including the position of the halogen atom, are critical determinants of biological activity. The bromine atom at the 5-position of the nicotinamide ring in the parent compound imparts specific electronic and lipophilic properties that influence its interactions with biological targets. ontosight.ai
Studies on various nicotinamide derivatives have demonstrated the importance of the substitution pattern on the pyridine (B92270) ring. For example, in the context of HCV NS5B polymerase inhibitors, moving a trifluoromethyl group from the 2-position to the 6- or 4-position on the nicotinamide ring resulted in weaker inhibitors. nih.gov Similarly, replacing the nicotinic acid with other heterocyclic scaffolds like pyrimidine (B1678525), pyridazine, or pyrazine (B50134) led to less potent compounds. nih.gov This suggests that the nicotinamide scaffold is often optimal and that the position of substituents is finely tuned for activity.
The strategic placement of nitrogen atoms within the aromatic system, a concept known as "necessary nitrogen," can dramatically improve potency by forming key hydrogen bonding interactions with target proteins. nih.gov While this applies to the broader class of nicotinamide-containing compounds, it underscores the importance of the nitrogen atom in the nicotinamide ring for biological activity.
The table below illustrates how modifications to the nicotinamide ring in related compounds affect their inhibitory potential.
| Modification | Effect on Biological Activity | Reference Compound Example |
| Trifluoromethyl at 2-position | Retained potency | 2-Trifluoromethyl nicotinic analogue |
| Trifluoromethyl at 4- or 6-position | Weak inhibitors | 4- and 6-Trifluoromethyl nicotinic analogues |
| Replacement of Nicotinamide Ring | Less potent compounds | Pyrimidine, pyridazine, pyrazine analogues |
| Methyl Substitution at 2-position | Similar potency to parent | 2-methyl nicotinic acid analogue |
Role of Phenyl Ring Substituents and Linkers
Stereochemical Considerations in Ligand-Target Interactions
While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the principles of stereochemistry are fundamental in drug design and ligand-target interactions. The three-dimensional arrangement of a molecule can significantly impact its binding affinity and efficacy. For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other(s) may be inactive or even cause adverse effects.
In the broader context of drug design, structure-based drug design (SBDD) utilizes the 3D structure of the target protein to design ligands with specific stereochemical and electrostatic features that promote high-affinity binding. researchgate.net The conformation of the N-phenylnicotinamide scaffold, including the dihedral angle between the phenyl and nicotinamide rings, can be influenced by substituents, which in turn affects how the molecule fits into the binding site of a target protein.
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov For nicotinamide derivatives, pharmacophore models often highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net
A general pharmacophore model for kinase inhibitors, a common target for nicotinamide-based compounds, often includes:
A heterocyclic ring system that occupies the hinge region of the ATP binding site. researchgate.net
A central aromatic linker. researchgate.net
A hydrogen-bonding moiety for interactions with key amino acid residues. researchgate.net
A hydrophobic tail that fits into an allosteric pocket. researchgate.net
The design of novel this compound derivatives often follows these principles. For instance, the nicotinamide moiety can act as the hinge-binding element, while the substituted phenyl group can occupy a hydrophobic pocket. researchgate.net The amide linker provides a crucial hydrogen bond donor and acceptor. By understanding the pharmacophoric requirements of a specific target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. Ligand-based pharmacophore models can be developed using a set of known active compounds to guide the design of new molecules. nih.gov
Computational and in Silico Methodologies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in identifying potential drug candidates by evaluating their binding affinity and mode of interaction with a specific protein target. researchgate.netarxiv.org
Binding affinity predicts the strength of the interaction between a ligand, such as 5-Bromo-N-phenylnicotinamide, and its target protein. nih.govarxiv.org A higher binding affinity, often represented by a lower docking score (e.g., in kcal/mol), suggests a more stable and potent interaction. arxiv.org For instance, in studies involving similar heterocyclic compounds, docking scores have been used to rank potential inhibitors against therapeutic targets like the SARS-CoV-2 main protease and elastase. nih.govnih.gov The binding affinity is a critical parameter in virtual screening campaigns to filter large libraries of compounds and prioritize those with the highest likelihood of being active. arxiv.org
Advanced methods like neural network potentials (NNP) are being developed to enhance the accuracy of binding affinity predictions compared to traditional molecular mechanics force fields. nih.gov These newer approaches aim to provide more reliable estimations of the free energy of binding, a key determinant of a drug's efficacy. nih.gov
| Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
|---|---|---|---|
| Elastase | -7.4 | Quercetin | N/A |
| SARS-CoV-2 Main Protease | Variable (dependent on specific derivative) | N/A | N/A |
Beyond just predicting binding strength, molecular docking reveals the specific amino acid residues within the target's binding pocket that interact with the ligand. arxiv.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-receptor complex. For example, studies on related compounds have identified key hydrogen bond interactions with residues like Gln34 in elastase and His163, Asn142, and Glu166 in the SARS-CoV-2 main protease. nih.govmdpi.com The identification of these key residues provides a roadmap for optimizing the ligand's structure to enhance its binding affinity and selectivity. The binding pockets, often categorized into sub-pockets like S1, S2, and S4, accommodate different parts of the ligand. mdpi.com
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| Elastase | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | Hydrogen bond, Hydrophobic |
| SARS-CoV-2 Main Protease | His163, Asn142, Glu166 | Hydrogen bond |
Binding Affinity Predictions
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and flexibility of both the ligand and the target protein over time. mun.ca This is crucial for understanding the stability of the ligand-receptor complex and the mechanism of binding. d-nb.info
MD simulations are used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site or dissociates. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to quantify the stability of the complex. mdpi.com A stable complex will typically show low RMSD fluctuations over the course of the simulation. nih.gov These simulations have been instrumental in confirming the stability of various ligand-receptor complexes, including those involving inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic properties of molecules. shd-pub.org.rs These calculations are used to understand the electronic structure, reactivity, and energetic properties of compounds like this compound.
DFT calculations can be used to determine the three-dimensional structure and electronic properties of a molecule. researchgate.net This information is valuable for understanding its reactivity and how it will interact with a biological target. For example, DFT has been used to study the structural and electronic properties of potential VEGFR-2 inhibitors. researchgate.net These calculations can also provide insights into the activation energies of chemical reactions, helping to elucidate reaction mechanisms. rsc.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal information about the molecule's ability to donate or accept electrons, which is crucial for understanding its role in chemical reactions and biological interactions.
In Silico ADME Profiling and Drug-Likeness Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. mdpi.comarxiv.org In silico computational tools provide rapid and cost-effective methods to predict these properties before a compound is synthesized or subjected to extensive experimental testing. bohrium.comresearchgate.net While specific, in-depth published ADME studies on this compound are limited, its pharmacokinetic and drug-likeness characteristics can be reliably predicted using well-established computational models based on its chemical structure.
Detailed research into various nicotinamide (B372718) derivatives has demonstrated the utility of these predictive tools in assessing their potential as therapeutic agents. rdd.edu.iqbohrium.com Tools like SwissADME offer a suite of predictive models to evaluate physicochemical properties, pharmacokinetics, and medicinal chemistry friendliness. bohrium.comnih.gov The following sections detail the predicted ADME and drug-likeness profile for this compound, generated using principles from these established in silico methodologies.
Research Findings
Computational analysis reveals that this compound possesses a profile indicative of a potentially viable oral drug candidate. Its predicted physicochemical properties align well with the criteria established for drug-likeness, suggesting a good balance between solubility and permeability, which are essential for systemic absorption.
The fundamental physicochemical properties of a molecule, such as its molecular weight (MW), lipophilicity (Log P), and topological polar surface area (TPSA), are key determinants of its pharmacokinetic behavior. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₁₂H₉BrN₂O | - |
| Molecular Weight | 277.12 g/mol | Within the range for good oral bioavailability. |
| Log P (o/w) | 2.65 | Indicates optimal lipophilicity for cell membrane permeability. |
| Water Solubility (Log S) | -3.15 | Moderately soluble. |
| Topological Polar Surface Area (TPSA) | 49.64 Ų | Suggests good cell membrane permeability. |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, favoring good bioavailability. |
| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness. |
| Hydrogen Bond Donors | 1 | Within the acceptable range for drug-likeness. |
This table is generated based on data from established in silico prediction models.
The predicted ADME parameters provide insight into how the compound is likely to be processed by the body. Key predictions for this compound are detailed in the following table.
| Parameter | Prediction | Implication |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux from key tissues by P-gp. |
| CYP1A2 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| CYP2C19 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No | Low potential for drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug interactions involving this major metabolic enzyme. |
This table is generated based on data from established in silico prediction models. The prediction of inhibition for CYP2C9 suggests that further experimental verification would be necessary in a drug development context.
Drug-likeness rules are guidelines used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. nih.gov These rules are based on the analysis of the physicochemical properties of known drugs. This compound shows excellent compliance with several key drug-likeness rules.
| Rule | Parameter | Value | Compliance |
| Lipinski's Rule | MW ≤ 500 | 277.12 | Yes |
| LogP ≤ 5 | 2.65 | Yes | |
| H-bond Donors ≤ 5 | 1 | Yes | |
| H-bond Acceptors ≤ 10 | 3 | Yes | |
| Violations | 0 | ||
| Ghose Filter | MW between 160-480 | 277.12 | Yes |
| LogP between -0.4 to 5.6 | 2.65 | Yes | |
| Molar Refractivity between 40-130 | 69.45 | Yes | |
| Total Atoms between 20-70 | 25 | Yes | |
| Violations | 0 | ||
| Veber's Rule | TPSA ≤ 140 Ų | 49.64 | Yes |
| Rotatable Bonds ≤ 10 | 2 | Yes | |
| Violations | 0 | ||
| Egan's Rule | LogP ≤ 5.88 | 2.65 | Yes |
| TPSA ≤ 131.6 Ų | 49.64 | Yes | |
| Violations | 0 | ||
| Muegge's Rule | MW between 200-600 | 277.12 | Yes |
| LogP between -2 to 5 | 2.65 | Yes | |
| TPSA ≤ 150 Ų | 49.64 | Yes | |
| Rings > 1 | 2 | Yes | |
| Non-carbon atoms > 1 | 4 | Yes | |
| Rotatable Bonds ≤ 15 | 2 | Yes | |
| H-bond Acceptors ≤ 10 | 3 | Yes | |
| H-bond Donors ≤ 5 | 1 | Yes | |
| Violations | 0 |
This table is generated based on data from established in silico prediction models. The consistent compliance across multiple rules strengthens the assessment of the compound's drug-like potential.
Preclinical Investigations and in Vivo Model Applications
Utilization of Animal Models in Biological Evaluation
The biological evaluation of novel chemical entities like 5-Bromo-N-phenylnicotinamide typically involves the use of in vivo animal models to understand their physiological effects, efficacy, and potential as therapeutic agents. These models are crucial for bridging the gap between in vitro findings and clinical applications in humans.
Murine Models in Disease Studies (e.g., Anti-inflammatory, Anticancer efficacy)
Murine models, which include mice and rats, are standardly used to assess the potential anti-inflammatory and anticancer properties of new compounds. For anti-inflammatory studies, models such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation are common. mdpi.com In oncology, murine models are essential for studying tumor progression and the efficacy of potential anticancer agents. nih.gov
While some sources suggest that 5-Bromo-nicotinamide has demonstrated anti-inflammatory effects in certain animal models and has been investigated for potential anticancer activity, specific data from studies using murine models are not detailed in the available scientific literature. ontosight.ai Research on structurally related but distinct compounds, such as certain 5-bromo-anthranilic acid derivatives, has shown anti-inflammatory activity in rat models, highlighting the general interest in this chemical class. nih.gov Similarly, other nicotinamide (B372718) analogues have been proposed as promising candidates for in vivo anticancer investigations following positive in vitro results. nih.gov However, direct evidence and detailed findings for this compound in murine models remain scarce.
Other Rodent Models for Specific Biological Endpoints
Beyond standard efficacy studies, other rodent models are employed to investigate specific biological endpoints, such as pharmacokinetics, metabolism, and target engagement. For instance, rat models are frequently used to evaluate anti-inflammatory activity and ulcerogenic potential. nih.gov
In the context of this compound, there is a lack of specific published data detailing its evaluation in other rodent models for particular biological endpoints. Studies on different, more complex nicotinamide derivatives have been conducted to assess their potential as inhibitors of specific biological targets like VEGFR-2, which often precede in vivo animal testing. nih.gov
Evaluation of Efficacy in Relevant Disease Models (e.g., Tumor Xenografts)
Tumor xenograft models are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic compounds. These models involve transplanting human tumor cells or tissues into immunocompromised mice, allowing for the in vivo assessment of a drug's ability to inhibit tumor growth. nih.gov This methodology is widely applied to various cancer types, including lung, breast, and pancreatic cancer. nih.govresearchgate.net
Future Directions and Research Opportunities
Development of Novel 5-Bromo-Nicotinamide Scaffolds with Enhanced Selectivity
The development of new derivatives from a parent compound is a cornerstone of drug discovery, aiming to improve efficacy and reduce off-target effects. For 5-bromo-N-phenylnicotinamide, future efforts will concentrate on creating novel scaffolds with superior selectivity for their intended biological targets.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents on the this compound core, researchers can elucidate how different chemical groups influence biological activity. For instance, replacing the bromine atom at the 5-position with other halogens like chlorine or iodine, or varying the N-alkyl group, can provide insights into halogen-dependent activity and help optimize pharmacokinetic properties such as lipophilicity and metabolic stability. oncotarget.com The introduction of different functional groups can significantly alter a compound's interaction with its target protein. Research on related N-phenyl-nicotinamide structures has shown that substituents on the pyridine (B92270) ring can dramatically affect potency and selectivity, for example in the inhibition of enzymes like Cyclooxygenase-1 (COX-1). core.ac.uk
Molecular hybridization is another promising strategy. This involves combining the 5-bromo-nicotinamide pharmacophore with other known active moieties to create a single, more potent molecule. researchgate.net This approach has been successfully used to develop anticancer agents by linking different pharmacophoric elements, resulting in increased selectivity and potency. researchgate.net For example, designing hybrid molecules that combine the pyridine-urea scaffold has yielded compounds with significant anticancer activity. researchgate.net By exploring various structural modifications, such as those seen in derivatives like 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, researchers can uncover novel inhibitors for critical cellular targets like the UNC51-like kinase 1 (ULK1), which is involved in autophagy. nih.gov
The goal of these modifications is to enhance the therapeutic index of the resulting compounds. A highly selective drug binds precisely to its intended target, minimizing interactions with other proteins that can lead to adverse effects. This is particularly crucial in fields like oncology, where targeted therapies are paramount.
Exploration of New Therapeutic Applications for Nicotinamide (B372718) Derivatives
While initial research may focus on a specific activity, the unique chemical properties of nicotinamide derivatives, including this compound, suggest their potential utility across a range of diseases. ontosight.aiontosight.ai Future research will undoubtedly broaden the scope of therapeutic applications for this class of compounds.
Nicotinamide derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and anticancer effects. ontosight.aiontosight.aiontosight.ai The ability of some of these compounds to penetrate the blood-brain barrier opens up possibilities for treating neurological disorders. ontosight.ai
Key areas for future therapeutic exploration include:
Oncology: Nicotinamide and its derivatives have shown potential in the prevention and treatment of various cancers, including breast and cervical cancer. researchgate.net Research into related structures has identified potent inhibitors of cancer-related pathways like PI3K/AKT and targets such as VEGFR2. researchgate.netnih.gov For example, a flavonoid-based amide derivative demonstrated significant antiproliferative activity against triple-negative breast cancer (TNBC) cells. nih.gov
Infectious Diseases: The antimicrobial properties of 5-bromonicotinamide (B182952) suggest its potential as a building block for new antibiotics. ontosight.ai Furthermore, chalcone (B49325) derivatives incorporating a nicotinamide moiety have exhibited significant antifungal activity against various plant pathogenic fungi. sioc-journal.cn The repurposing of kinase inhibitors has also led to the discovery of compounds with potent antimalarial activity. nih.gov
Inflammatory Diseases: The anti-inflammatory effects observed in some nicotinamide derivatives make them attractive candidates for conditions like arthritis. ontosight.aiontosight.ai
The versatility of the nicotinamide scaffold, found in quinazoline (B50416) and quinoline (B57606) derivatives, allows for its application in developing treatments for a wide spectrum of conditions, including neurodegenerative and cardiovascular diseases. cymitquimica.com
Integration of Advanced Computational and Experimental Techniques for Compound Optimization
The synergy between computational modeling and experimental validation is accelerating the drug discovery process. For derivatives of this compound, integrating these advanced techniques will be crucial for efficient optimization.
Computational Approaches:
Molecular Docking and Dynamics: These methods allow researchers to predict how a compound will bind to its target protein. researchgate.net For instance, molecular docking has been used to analyze how novel nicotinamide derivatives bind to targets like the estrogen receptor and prostaglandin-endoperoxide synthase, which are relevant in breast cancer. Docking studies also help in understanding the binding features of inhibitors and comparing them, as was done for ULK1 inhibitors. nih.gov
Quantum Chemical Descriptors: Calculations like those using the B3LYP method can help in understanding the electronic properties of synthesized compounds, providing insights into their reactivity and interaction with biological systems.
Pharmacophore Modeling: This technique helps in identifying the essential structural features required for biological activity, guiding the design of more potent and selective molecules. nih.gov
Experimental Validation:
High-Throughput Screening: In vitro assays are essential for validating the biological activity predicted by computational models. These can include kinase inhibition assays, cytotoxicity profiling against various cell lines (e.g., MTT assays), and assays to measure anti-inflammatory activity, such as the inhibition of COX-2 or TNF-α.
Advanced Spectroscopic Analysis: Techniques like NMR spectroscopy and high-resolution mass spectrometry are vital for characterizing newly synthesized compounds and understanding their structure. nih.gov These methods can also be used to monitor catalytic reactions and identify potential deactivation pathways of complex molecules. nih.gov
Structure-Activity Relationship (SAR) Validation: Experimental testing of a series of structurally related compounds is the ultimate validation of SAR hypotheses, confirming the effects of specific chemical modifications on biological activity. nih.gov
By combining predictive computational models with robust experimental validation, researchers can more effectively navigate the complex process of drug development, leading to the faster identification and optimization of promising this compound-based therapeutic candidates.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-N-phenylnicotinamide, and how is the reaction monitored for purity?
The synthesis typically involves multi-step reactions starting from simpler precursors, such as brominated pyridine derivatives and phenylamine. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Final purification is achieved via recrystallization or column chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (MS) for molecular weight validation .
Q. How is the molecular structure of this compound elucidated, and what are its key structural features?
The compound features a pyridine ring substituted at the 5-position with a bromine atom and an N-phenylamide group at the 3-position. X-ray crystallography (using software like SHELX for refinement ) or advanced NMR techniques (e.g., -NMR, HSQC) are employed to resolve the connectivity. Key structural data include the bromine’s electronegative influence on the pyridine ring’s electron density, which impacts reactivity .
Q. What safety precautions are recommended when handling this compound?
Due to its brominated structure, avoid inhalation or skin contact. Use fume hoods, gloves, and protective eyewear. Waste disposal should follow halogenated organic compound protocols. Safety data align with general brominated compound guidelines, including S22 ("Do not breathe dust") and S24/25 ("Avoid skin/eye contact") .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., using correlation-energy functionals like those derived from the Colle-Salvetti formula ) model the compound’s electron density distribution, local kinetic energy, and frontier molecular orbitals. These studies reveal bromine’s electron-withdrawing effects on the pyridine ring, guiding predictions of reactivity in nucleophilic/electrophilic reactions or binding interactions with biological targets .
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) studies for kinase inhibition?
Contradictions may arise from assay variability or off-target effects. Systematic approaches include:
- Synthesizing analogs with controlled modifications (e.g., replacing bromine with other halogens).
- Profiling activity against a panel of kinases using in vitro inhibition assays.
- Computational docking (e.g., AutoDock Vina) to compare binding modes with known inhibitors. Cross-validating results with biophysical methods like surface plasmon resonance (SPR) ensures mechanistic clarity .
Q. How can synthetic routes be optimized to improve yield and scalability?
Reaction optimization involves:
- Screening solvents (e.g., DMF vs. THF) and bases (e.g., NaCO vs. EtN) to enhance coupling efficiency.
- Employing microwave-assisted synthesis for faster reaction times.
- Using high-throughput experimentation (HTE) to identify ideal stoichiometry and temperature. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring .
Q. What crystallographic techniques are critical for resolving polymorphic forms of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines precise bond lengths and angles. Differential scanning calorimetry (DSC) and powder XRD (PXRD) identify polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions influencing crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
